Galunisertib

Description

Galunisertib has been used in trials studying the basic science and treatment of Glioma, Neoplasms, Solid Tumor, GLIOBLASTOMA, and Prostate Cancer, among others.

This compound is an orally available, small molecule antagonist of the tyrosine kinase transforming growth factor-beta (TGF-b) receptor type 1 (TGFBR1), with potential antineoplastic activity. Upon administration, this compound specifically targets and binds to the kinase domain of TGFBR1, thereby preventing the activation of TGF-b-mediated signaling pathways. This may inhibit the proliferation of TGF-b-overexpressing tumor cells. Dysregulation of the TGF-b signaling pathway is seen in a number of cancers and is associated with increased cancer cell proliferation, migration, invasion and tumor progression.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.

an orally active transforming growth factor beta receptor (TGF-beraR) kinase inhibito

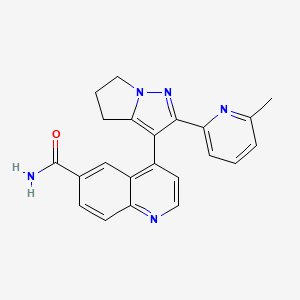

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRXNBXKWIJUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220362 | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-72-2 | |

| Record name | Galunisertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galunisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galunisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALUNISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Galunisertib (LY2157299)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth-Factor Beta (TGF-β) receptor I (TGFβRI) kinase, has been a subject of significant interest in oncology research.[1][2][3][4] By targeting the TGF-β signaling pathway, which plays a crucial role in tumor progression, immune evasion, and metastasis, this compound presents a promising therapeutic strategy.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols associated with this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a dihydropyrrolopyrazole derivative with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[1] Its monohydrate form is often used in preclinical and clinical studies.[1][2]

Chemical Formula: C₂₂H₁₉N₅O[6]

Molecular Weight: 369.42 g/mol [6]

CAS Number: 700874-72-2

The structure of this compound features a quinoline carboxamide moiety linked to a dihydropyrrolopyrazole core, which in turn is substituted with a methyl-pyridinyl group. This specific arrangement allows for high-affinity binding to the ATP-binding site of the TGFβRI kinase domain.[1]

Synthesis of this compound

The synthesis of this compound is described as a four-step convergent approach.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a multi-gram scale synthesis has been reported in academic literature, with slight modifications from the original Eli Lilly & Company synthesis. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a composite representation based on available literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of the Quinoline Intermediate A key quinoline intermediate is synthesized, often involving a multi-step process to construct the quinoline ring system with the required substitutions.

Step 2: Synthesis of the Dihydropyrrolopyrazole Core The dihydropyrrolopyrazole core structure is prepared separately. This typically involves the condensation of a hydrazine derivative with a suitable carbonyl compound to form the pyrazole ring, followed by the formation of the fused pyrrolidine ring.

Step 3: Coupling of the Quinoline and Dihydropyrrolopyrazole Moieties The quinoline intermediate and the dihydropyrrolopyrazole core are coupled through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond between the two heterocyclic systems.

Step 4: Final Functional Group Manipulations The final step involves the conversion of a precursor functional group on the quinoline moiety to the desired carboxamide. This is often achieved by hydrolysis of a nitrile to a carboxylic acid, followed by amidation.

A patent for this compound (WO2007018818A1) provides details on the synthesis and characterization of the monohydrate crystal form.[7]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase.[3][8] The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[4][9] this compound competitively binds to the ATP-binding site of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][3]

Caption: TGF-β signaling and this compound's mechanism.

Key Experimental Protocols

1. TGFβRI Kinase Inhibition Assay

This assay determines the potency of this compound in inhibiting the kinase activity of TGFβRI.

Methodology: A filter binding assay can be utilized to determine the Ki value.

-

Prepare a reaction mixture containing recombinant TGFβRI (often a constitutively active mutant like T204D for enhanced sensitivity), a substrate (e.g., a peptide containing the SMAD2 phosphorylation site), and varying concentrations of this compound.[1]

-

Initiate the kinase reaction by adding ATP (radiolabeled, e.g., [γ-³³P]ATP).

-

Incubate the reaction mixture to allow for substrate phosphorylation.

-

Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.

-

Wash the filter to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the Ki value from the inhibition data.

2. Phospho-SMAD2 (pSMAD2) ELISA

This assay measures the level of phosphorylated SMAD2 in cells or tissues to assess the pharmacodynamic effect of this compound.

Methodology:

-

Culture cells (e.g., NIH3T3, 4T1-LP, or EMT6-LM2) and treat with varying concentrations of this compound for a specified period.[1][2]

-

Stimulate the cells with TGF-β1 to induce SMAD2 phosphorylation.[1][2]

-

Lyse the cells to extract total protein.

-

Use a sandwich ELISA kit for pSMAD2. The wells are typically coated with a capture antibody for total SMAD2.

-

Add cell lysates to the wells and incubate.

-

Wash the wells and add a detection antibody that specifically recognizes phosphorylated SMAD2 (pSMAD2).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the colorimetric change using a plate reader.

-

Normalize the pSMAD2 levels to total SMAD2 levels, which can be measured in parallel using a separate ELISA or by Western blot.

Caption: Workflow for pSMAD2 ELISA.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line/System | IC50/Ki | Reference |

| TGFβRI (ALK5) Kinase Activity | Cell-free | Ki = 86 nM | [1] |

| TGFβRI (ALK5) Autophosphorylation | Cell-free | IC50 = 0.051 nM | [1] |

| TGFβRII Kinase Activity | Cell-free | IC50 = 2 µM | [1] |

| TGFβRII Binding | Cell-free | IC50 = 0.43 µM | [1] |

| pSMAD Inhibition | NIH3T3 cells | IC50 = 0.064 µM | [2] |

| TGFβ1-induced Proliferation | NIH3T3 cells | IC50 = 0.396 µM | [2] |

| pSMAD Inhibition | 4T1-LP cells | IC50 = 1.765 µM | [1] |

| pSMAD Inhibition | EMT6-LM2 cells | IC50 = 0.8941 µM | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) | Reference |

| TGFβRI (Alk5) | 0.172 | [1] |

| Alk4/ACVR1B | 0.08 | [1] |

| TGFβRII | 0.21 | [1] |

| ACVR2B | 0.69 | [1] |

| Alk6/BMPR1B | 0.47 | [1] |

Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Parameters

| Parameter | Tumor Model | Value | Reference |

| TED₅₀ (pSMAD inhibition) | Calu6 | 25 mg/kg | [1] |

| TED₅₀ (pSMAD inhibition) | EMT6-LM2 | 8.3 mg/kg | [1] |

| TEC₅₀ (pSMAD inhibition) | Calu6 | 1.5 µM | [1] |

| TEC₅₀ (pSMAD inhibition) | EMT6-LM2 | 0.5 µM | [1] |

TED₅₀: Total effective dose to inhibit 50% pSMAD; TEC₅₀: Total effective concentration to inhibit 50% pSMAD

Conclusion

This compound is a well-characterized, selective inhibitor of TGFβRI kinase with demonstrated preclinical activity. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and key experimental methodologies for its evaluation. For researchers and drug development professionals, this information serves as a valuable resource for further investigation and development of TGF-β pathway inhibitors in oncology.

Caption: Logical flow of this compound's action.

References

- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. IL188181A - Monohydrate of 2- (6-methyl-pyridine-2-yl) -3-) 6-amido-quinoline-4-yl) -6,5-dihydro-h4-pyrrolo [2,1- b] pyrazole as an anti-drug Cancerous and pharmaceuticals containing it - Google Patents [patents.google.com]

- 7. WO2018006870A1 - this compound crystal form and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 8. dovepress.com [dovepress.com]

- 9. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of TGF-β Signaling in Cancer Progression and the Therapeutic Potential of Galunisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes that exhibits a paradoxical role in the context of cancer. In normal and early-stage malignant cells, TGF-β acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, a process known as the "TGF-β paradox" occurs, where cancer cells evade its suppressive effects and exploit the pathway to promote tumor progression, invasion, metastasis, and immunosuppression. This functional switch makes the TGF-β pathway a compelling target for therapeutic intervention. Galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase, has emerged as a promising agent to counteract the pro-tumorigenic effects of TGF-β. This technical guide provides an in-depth overview of the TGF-β signaling pathway in cancer, the mechanism of action of this compound, and a summary of its preclinical and clinical evaluation.

The Dichotomous Role of TGF-β Signaling in Cancer

The TGF-β superfamily of cytokines, including TGF-β isoforms 1, 2, and 3, are pivotal in regulating a wide array of cellular functions such as proliferation, differentiation, apoptosis, and migration. The cellular response to TGF-β is highly context-dependent, underpinning its dual role in cancer.

Tumor Suppressive Functions

In the initial stages of tumorigenesis, TGF-β signaling acts as a formidable barrier to cancer progression. It achieves this primarily through:

-

Cell Cycle Arrest: TGF-β induces the expression of cyclin-dependent kinase (CDK) inhibitors, such as p15 and p21, which leads to G1 cell cycle arrest.

-

Induction of Apoptosis: The pathway can trigger programmed cell death in various cell types, thereby eliminating potentially malignant cells.

-

Maintenance of Genomic Stability: TGF-β contributes to the stability of the genome, preventing the accumulation of mutations that drive cancer.

Pro-Tumorigenic Functions in Advanced Cancer

As tumors progress, they often acquire genetic and epigenetic alterations that subvert the tumor-suppressive arm of the TGF-β pathway. Consequently, TGF-β signaling begins to promote cancer progression through several mechanisms:

-

Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to apoptosis.

-

Angiogenesis: It stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis.

-

Immune Evasion: TGF-β creates an immunosuppressive tumor microenvironment by inhibiting the function of various immune cells, including T cells and natural killer (NK) cells, and promoting the expansion of regulatory T cells (Tregs).

-

Metastasis: By promoting EMT, angiogenesis, and degradation of the extracellular matrix, TGF-β facilitates the dissemination of cancer cells to distant organs.

The TGF-β Signaling Pathway

TGF-β signaling is transduced through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical Smad-Dependent Pathway

The canonical pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TGFβRI then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in the various cellular responses to TGF-β.

Non-Canonical Pathways

In addition to the Smad-dependent pathway, TGF-β receptors can also activate various non-canonical signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), phosphatidylinositol 3-kinase (PI3K)/AKT, and Rho-like GTPase signaling pathways. These pathways are often activated in a cell type- and context-specific manner and contribute to the diverse and sometimes contradictory effects of TGF-β.

This compound: A TGFβRI Kinase Inhibitor

This compound is an orally bioavailable small molecule that acts as a selective and potent inhibitor of the TGFβRI (ALK5) serine/threonine kinase.

Mechanism of Action

By binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the phosphorylation and subsequent activation of Smad2 and Smad3. This abrogation of the canonical TGF-β signaling cascade effectively blocks the downstream cellular responses mediated by this pathway, including those that contribute to tumor progression. Preclinical studies have demonstrated that this compound can inhibit TGF-β-driven EMT, migration, and invasion of cancer cells, as well as reverse TGF-β-mediated immunosuppression.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Preclinical Activity of this compound

| Assay Type | Cell Line/Model | IC50 Value | Reference |

| TGFβRI Kinase Inhibition | Cell-free | 56 nM | |

| TGFβRI/Alk5 Kinase Domain | Cell-free | 0.172 µM | |

| TGFβ-induced Proliferation | NIH3T3 | 0.396 µM | |

| pSMAD Inhibition | NIH3T3 | 0.064 µM | |

| pSMAD Inhibition | 4T1-LP | 1.765 µM | |

| pSMAD Inhibition | EMT6-LM2 | 0.8941 µM | |

| Proliferation Inhibition | Ovarian Cancer Cells | 100-400 µM |

| In Vivo Model | Treatment | Outcome | Reference |

| MX1 Xenograft | 75 mg/kg BID | 10.3 ± 4.3 days tumor growth delay | |

| Calu6 Xenograft | 75 mg/kg BID | 8.3 ± 2.6 days tumor growth delay | |

| 4T1 Syngeneic | 75 mg/kg BID | 13 ± 2.4 days tumor growth delay |

Clinical Trial Data for this compound

Hepatocellular Carcinoma (HCC)

| Trial Phase | Combination Therapy | Patient Population | Median OS | Median TTP/PFS | ORR | Reference |

| Phase 2 | This compound + Sorafenib | First-line advanced HCC | 18.8 months | 4.1 months (TTP) | 4.5% | |

| Phase 2 | This compound Monotherapy | Advanced HCC (low AFP) | 16.8 months | 4.16 months (TTP) | - | |

| Phase 2 | This compound Monotherapy | Advanced HCC (high AFP) | 7.3 months | 2.7 months (TTP) | - |

Pancreatic Cancer

| Trial Phase | Combination Therapy | Patient Population | Median OS | Median PFS | DCR | Reference |

| Phase 1b/2 | This compound + Gemcitabine | Unresectable | 8.9 months | 3.65 months | - | |

| Phase 1b | This compound + Durvalumab | Recurrent/Refractory Metastatic | 5.72 months | 1.87 months | 25.0% |

Glioblastoma

| Trial Phase | Combination Therapy | Patient Population | Median OS | Median PFS | DCR | Reference |

| Phase 2 | This compound + Lomustine | Recurrent | 6.7 months | ~2 months | - | |

| Phase 2a | This compound + TMZ/RTX | Newly Diagnosed | 18.2 months | 7.6 months | 80% |

Key Experimental Protocols

Western Blot for Phospho-Smad2

This protocol is essential for assessing the direct pharmacological effect of this compound on its target.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with TGF-β1 to stimulate Smad2 phosphorylation, with or without co-treatment with varying concentrations of this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates (typically 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total Smad2 levels.

Cell Proliferation Assay (MTT or CCK-8)

This assay is used to determine the effect of this compound on cancer cell viability and growth.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4x10³ to 5x10³ cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound, alone or in combination with other agents, for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8 assays, the product is water-soluble.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., by oral gavage) and/or other therapeutic agents according to the planned dosing schedule. The vehicle used for the control group should be identical to that used for the drug.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of excessive morbidity are observed.

-

Analysis: Compare the tumor growth rates and survival between the treatment and control groups.

Conclusion and Future Directions

The TGF-β signaling pathway represents a critical axis in cancer progression, with its role evolving from a tumor suppressor to a potent promoter of malignancy. This compound, by selectively targeting the TGFβRI kinase, offers a rational therapeutic strategy to counteract the pro-tumorigenic effects of aberrant TGF-β signaling. Preclinical and clinical data have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment. However, the development of this compound was discontinued by Eli Lilly in January 2020. Despite this, the extensive research conducted on this compound provides a valuable foundation for the continued exploration of TGF-β pathway inhibitors in oncology. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from TGF-β inhibition and exploring novel combination strategies to enhance anti-tumor efficacy.

The Impact of Galunisertib on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy.[1] It is comprised of a heterogeneous mixture of cellular components, including cancer cells, immune cells, cancer-associated fibroblasts (CAFs), and endothelial cells, as well as non-cellular components like the extracellular matrix (ECM).[1] One of the key signaling pathways that orchestrates the immunosuppressive and pro-tumorigenic nature of the TME is the Transforming Growth Factor-beta (TGF-β) pathway.[2][3]

Galunisertib (formerly LY2157299 monohydrate) is a potent and selective oral small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase.[2][3] By targeting TGFβRI, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[2][3][4] This inhibition leads to a multifaceted reprogramming of the TME, shifting it from an immunosuppressive to an anti-tumor state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the various components of the TME, and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII).[5][6] This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[5][7] The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[8] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of hundreds of target genes involved in processes like cell proliferation, differentiation, immune regulation, and ECM remodeling.[7][9][10]

This compound acts as a selective ATP-mimetic inhibitor of the TGFβRI serine/threonine kinase domain.[7][9] By preventing the phosphorylation of TGFβRI, this compound effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling pathway.[2][11] This targeted inhibition is the core mechanism through which this compound exerts its anti-tumor effects by modulating the TME.

Impact on the Tumor Microenvironment

This compound's inhibition of TGF-β signaling induces profound changes within the TME, affecting immune cells, fibroblasts, and the extracellular matrix.

Reversal of Immunosuppression

TGF-β is a potent immunosuppressive cytokine within the TME. This compound counteracts this by:

-

Enhancing T-Cell Function: In vitro, this compound reverses TGF-β and regulatory T cell (Treg) mediated suppression of human T cell proliferation.[2][12] In vivo, treatment leads to an increase in the number of tumor-infiltrating CD8+ T cells.[2]

-

Reducing Immunosuppressive Cells: TGF-β promotes the differentiation of Tregs and the accumulation of myeloid-derived suppressor cells (MDSCs).[13] By blocking this signaling, this compound can potentially reduce the populations of these immunosuppressive cells.

-

Synergy with Checkpoint Inhibitors: By alleviating the immunosuppressive environment, this compound can enhance the efficacy of immune checkpoint inhibitors like anti-PD-L1 antibodies, leading to improved tumor growth inhibition and complete regressions in preclinical models.[2][12]

Modulation of Cancer-Associated Fibroblasts and Fibrosis

CAFs are key contributors to the desmoplastic stroma that promotes tumor growth and metastasis. TGF-β is a major activator of CAFs. This compound's impact includes:

-

Anti-fibrotic Effects: this compound attenuates the expression of fibrosis-related genes such as alpha-smooth muscle actin (αSMA, ACTA2), collagen-1a (COL1A1), and fibronectin (FN1) in both cancer cells and CAFs.[7][14]

-

ECM Remodeling: The drug promotes the expression of anti-fibrotic genes, including matrix metalloproteinases (MMP1 and MMP13), which are involved in the degradation of the ECM.[7] This can lead to a less dense and more permissive stroma for immune cell infiltration.

Inhibition of Tumor Cell Malignancy

TGF-β can directly promote tumor progression in advanced stages. This compound can inhibit these effects by:

-

Blocking Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to inhibit TGF-β-driven EMT, a process that enhances tumor cell migration, invasion, and metastatic potential.[15][16]

-

Reducing Migration and Invasion: By blocking EMT and other pro-migratory signals, this compound effectively reduces both basal and TGF-β1-induced cancer cell migration and invasion in vitro.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound

| Cell Line/Assay | Parameter | IC50 Value | Reference |

| 4T1-LP (Murine Breast Cancer) | TGF-β-induced pSMAD | 1.765 µM | [16] |

| EMT6-LM2 (Murine Breast Cancer) | TGF-β-induced pSMAD | 0.8941 µM | [16] |

| NIH3T3 (Murine Fibroblast) | TGF-β1 induced proliferation | 0.396 µM | [16] |

| Ovarian Cancer & CAF Cells | Cell Proliferation | 100-400 µM | [14] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Tumor Model | Treatment | Outcome | Reference |

| 4T1-LP (Orthotopic Breast Cancer) | This compound | ~100% tumor growth inhibition; 50% complete regressions | [2] |

| MX1 (Human Breast Xenograft) | This compound (75 mg/kg BID) | Significant tumor growth delay (p=0.014) | [10][17] |

| Calu6 (Human Lung Xenograft) | This compound (75 mg/kg BID) | Significant tumor growth delay (p=0.034) | [10][17] |

| U87MG (Glioblastoma Xenograft) | This compound + Lomustine | Significant reduction in tumor volume vs. monotherapy | [16] |

| CT26 (Colon Carcinoma) | This compound + anti-PD-L1 | Improved tumor growth inhibition and complete regressions | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on the TME.

Immune Cell Profiling by Flow Cytometry

This protocol allows for the quantification and characterization of various immune cell populations within the tumor.

-

Objective: To analyze the composition of tumor-infiltrating immune cells (e.g., CD4+ T cells, CD8+ T cells, Tregs, MDSCs, NK cells).

-

Methodology:

-

Tumor Dissociation: Excise tumors from treated and control animals. Mince the tissue and digest using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[18]

-

Cell Staining: Resuspend cells in FACS buffer. Perform a live/dead stain to exclude non-viable cells. Block Fc receptors to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).[19]

-

Intracellular Staining (if applicable): For intracellular markers like FoxP3 or cytokines, fix and permeabilize the cells according to the manufacturer's protocol before incubating with the specific antibodies.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.[20][21]

-

Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and determine their frequencies and phenotypes.[22]

-

Gene Expression Analysis by RT-qPCR

This protocol is used to measure changes in the expression of specific genes related to fibrosis, inflammation, and immune responses.

-

Objective: To quantify the mRNA levels of TGF-β target genes and markers of TME remodeling (e.g., ACTA2, COL1A1, FN1, MMP1, MMP13).[7]

-

Methodology:

-

RNA Extraction: Isolate total RNA from tumor tissue or cultured cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

Data Analysis: Normalize the expression of target genes to one or more stable housekeeping genes. Calculate the relative gene expression changes using the ΔΔCt method.[14]

-

In Vitro Cell Migration and Invasion Assays

These assays assess the functional impact of this compound on tumor cell motility.

-

Objective: To evaluate the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Methodology (Transwell Invasion Assay):

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel to simulate the basement membrane.[14]

-

Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert. Add this compound at various concentrations.

-

Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for cell migration/invasion.

-

Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.[14]

-

Visualizing Workflows and Relationships

Conclusion

This compound represents a promising therapeutic strategy that targets the core of the immunosuppressive and pro-tumorigenic TME. By inhibiting the TGFβRI kinase, it not only directly hinders tumor cell malignancy but also fundamentally remodels the TME to favor an anti-tumor immune response.[2][15] The ability of this compound to enhance T-cell function, reduce fibrosis, and synergize with immune checkpoint inhibitors provides a strong rationale for its continued clinical development in various solid tumors.[2][7][12] The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of TGF-β pathway inhibitors in oncology.

References

- 1. Tumor Microenvironment Study Protocols Advances In Experimental Medicine And Biology [unidesktesting.motion.ac.in]

- 2. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1b/2a study of this compound, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. This compound Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. noblelifesci.com [noblelifesci.com]

- 20. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]

- 21. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage In Vitro Studies of Galunisertib Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Galunisertib (formerly LY2157299) is a first-in-class, orally administered small molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In the context of cancer, this pathway has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[4][5] this compound is designed to abrogate the activation of this pathway by blocking the kinase activity of TGF-βRI, thereby preventing the phosphorylation of downstream mediators like SMAD2.[1][6] This guide provides a comprehensive overview of the core in vitro methodologies, signaling pathways, and quantitative data from early-stage studies evaluating the efficacy of this compound.

Core Mechanism of Action: Inhibition of TGF-β Signaling

This compound functions as a selective, ATP-mimetic inhibitor of the TGF-βRI (ALK5) serine/threonine kinase.[2][4] In the canonical TGF-β pathway, the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activated receptor complex then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[6][7] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of hundreds of target genes involved in tumorigenesis.[4] this compound potently and selectively inhibits the kinase activity of TGF-βRI, thereby blocking SMAD2/3 phosphorylation and interrupting the entire downstream signaling cascade.[1][7] This inhibition has been shown to affect both canonical (SMAD-dependent) and non-canonical (e.g., PI3K/AKT, MAPK) TGF-β signaling pathways.[3][5]

Experimental Protocols & Methodologies

In vitro evaluation of this compound relies on a suite of standardized cell-based assays to quantify its effects on cancer cell viability, signaling, and behavior.

General Experimental Workflow

The typical workflow for assessing this compound's in vitro efficacy involves culturing selected cancer cell lines, treating them with varying concentrations of the inhibitor (often in the presence or absence of a TGF-β ligand stimulant), and subsequently performing functional or molecular assays.

Key Assay Methodologies

-

Cell Viability and Proliferation Assays (e.g., MTT Assay):

-

Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

-

Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) with or without a TGF-β stimulant (e.g., 5 ng/mL) for 72 to 96 hours.[4][5] Following incubation, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial reductases convert the MTT to formazan crystals, which are then solubilized. The absorbance is measured to quantify cell viability relative to untreated controls.[8]

-

-

SMAD Phosphorylation Assays (ELISA, Western Blot):

-

Objective: To directly measure the inhibition of TGF-βRI signaling.

-

Protocol: Cells are treated with increasing concentrations of this compound (e.g., 0.20 - 10 µM) and then stimulated with a TGF-β1 ligand.[7] After a short incubation period, cell lysates are collected. The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are assessed using either an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis to determine the percentage of inhibition.[7][8]

-

-

Cell Migration and Invasion Assays:

-

Objective: To evaluate this compound's ability to inhibit the migratory and invasive potential of cancer cells, which are key processes in metastasis.

-

Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. Cells are then treated with this compound, and the closure of the gap by migrating cells is monitored and photographed over time (e.g., at 24 hours).[9][10]

-

Transwell (Boyden Chamber) Assay: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. For invasion assays, the membrane is coated with Matrigel.[8] this compound is added to the cells, and after incubation, the number of cells that have migrated or invaded through the membrane to the lower surface is quantified.[8][10]

-

-

Gene Expression Analysis (RT-qPCR):

-

Objective: To measure changes in the transcription of TGF-β target genes involved in fibrosis and epithelial-to-mesenchymal transition (EMT).

-

Protocol: RNA is extracted from cells treated with this compound. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers for specific genes of interest (e.g., ACTA2, COL1A1, VCAN).[8][10]

-

Quantitative Data on In Vitro Efficacy

The following tables summarize key quantitative findings from preclinical in vitro studies of this compound across various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Proliferation (IC50 Values)

| Cell Line(s) | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |

| SKOV3ip, HeyA8, OVCAR8, etc. | Ovarian Cancer | MTT | 100 - 400 | [8][10] |

| SK-HEP1, JHH6, etc. | Hepatocellular Carcinoma (HCC) | MTT | >100 (Limited antiproliferative effect) | [4] |

| HepG2, Hep3B, HuH7 | Hepatocellular Carcinoma (HCC) | MTT | Limited sensitivity; reverses TGF-β cytostatic effects at 0.1-10 µM | [5] |

Note: In many studies, this compound shows limited direct antiproliferative or cytotoxic effects at therapeutic concentrations, with its primary impact being on cell migration and invasion.[1][4]

Table 2: Inhibition of TGF-β-Mediated SMAD Phosphorylation

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |

| 4T1-LP | Murine Breast Cancer | ELISA | 1.765 | [7] |

| EMT6-LM2 | Murine Breast Cancer | ELISA | 0.8941 | [7] |

| Mv1Lu | Mink Lung Epithelial | p3TP-Lux Reporter | 0.251 | [7][11] |

| Various HCC Lines | Hepatocellular Carcinoma (HCC) | Western Blot | Potent inhibition at micromolar concentrations | [4][12] |

| Ovarian Cancer Lines | Ovarian Cancer | Western Blot | Reverses TGF-β1-induced SMAD2/3 phosphorylation | [8][10] |

Table 3: Effects of this compound on Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Observation | Citation(s) |

| U87MG | Glioblastoma | Migration Assay | Dose-dependent blockade of TGF-β1-induced migration; also reduces baseline migration. | [6][7][11] |

| Ovarian Cancer Lines | Ovarian Cancer | Wound Healing, Transwell | Effectively reduces both basal and TGF-β1-induced cell migration and invasion. | [8][10] |

| Hepatocellular Carcinoma (HCC) | Hepatocellular Carcinoma (HCC) | Invasion Assay | Strong anti-invasive properties observed. | [4][5] |

| KPC-M09 | Pancreatic Cancer | EMT Assay | Inhibits TGF-β1-driven epithelial-to-mesenchymal transition (EMT). | [7] |

Summary of In Vitro Efficacy

Early-stage in vitro studies consistently demonstrate that this compound is a potent and selective inhibitor of the TGF-β signaling pathway.

-

Potent Target Inhibition: this compound effectively blocks the phosphorylation of SMAD2/3 in a variety of cancer cell lines, confirming its mechanism of action at the molecular level.[7][8] This inhibition occurs at clinically relevant micromolar and even sub-micromolar concentrations.[7]

-

Cytostatic, Not Cytotoxic: Unlike traditional chemotherapy, this compound generally does not exhibit strong direct cytotoxic or antiproliferative effects on most cancer cells in 2D culture.[1][4] In some HCC cell lines, it can even reverse the natural cytostatic effects of TGF-β.[5] Its primary strength lies in modulating cell behavior rather than inducing cell death.

-

Strong Anti-Metastatic Potential: A hallmark of this compound's in vitro profile is its robust ability to inhibit cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).[4][7] This suggests a primary therapeutic application in preventing or reducing metastasis.[8]

-

Modulation of the Tumor Microenvironment: this compound has been shown to suppress the expression of fibrosis-related genes in both cancer cells and cancer-associated fibroblasts (CAFs).[8][10] It also reverses TGF-β-mediated immune suppression by rescuing T-cell proliferation from the inhibitory effects of TGF-β and regulatory T cells (Tregs).[6]

References

- 1. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting the TGFβ pathway with this compound, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols: Galunisertib-Mediated Inhibition of pSMAD2 In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (also known as LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1][2] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[4][5][6]

Upon ligand binding, TGFβRI phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[7] This phosphorylation event is a critical step in the canonical TGF-β signaling cascade, leading to the formation of a complex with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[3] this compound exerts its biological effects by blocking the kinase activity of TGFβRI, thereby inhibiting the phosphorylation of SMAD2 (pSMAD2).[1][2]

These application notes provide detailed protocols for in vitro assays to quantify the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation. The protocols for both a Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a Western Blot are outlined, providing researchers with robust methods to assess the potency and mechanism of action of this compound in various cell lines.

TGF-β/SMAD2 Signaling Pathway and Mechanism of Action of this compound

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as ALK5. The activated TGFβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues.[7] These phosphorylated R-SMADs then form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of various target genes involved in cellular responses.

This compound is a competitive inhibitor of the ATP-binding site of the TGFβRI kinase domain. By binding to ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[1][2]

TGF-β signaling and this compound's mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound on pSMAD2 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values demonstrate the potent and cell-line-dependent efficacy of this compound.

| Cell Line | Cancer Type | IC50 (µM) for pSMAD2 Inhibition | Reference |

| 4T1-LP | Murine Breast Cancer | 1.765 | [8] |

| EMT6-LM2 | Murine Breast Cancer | 0.8941 | [8] |

| Mv1Lu | Mink Lung Epithelial | 0.176 | [8] |

| NIH3T3 | Mouse Embryonic Fibroblast | 0.064 | [8] |

| SK-HEP1 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |

| HepG2 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |

| Hep3B | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |

| Huh7 | Hepatocellular Carcinoma | Potent inhibition at 1 µM | [4] |

Experimental Protocols

Two common methods for quantifying the inhibition of SMAD2 phosphorylation are the Sandwich ELISA and Western Blot. Both methods are detailed below.

Experimental Workflow Overview

The general workflow for assessing this compound's effect on pSMAD2 levels involves cell culture, treatment with the inhibitor, stimulation with TGF-β, cell lysis, and subsequent quantification of pSMAD2.

A generalized workflow for the pSMAD2 inhibition assay.

Protocol 1: pSMAD2 Sandwich ELISA

This protocol provides a method for the quantitative measurement of pSMAD2 in cell lysates using a sandwich ELISA format.

Materials:

-

Appropriate cell line and culture reagents

-

This compound

-

Recombinant Human TGF-β1 (carrier-free)

-

pSMAD2 Sandwich ELISA Kit (containing capture antibody, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)[1][2][9][10][11]

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well microplate reader

Procedure:

-

Cell Seeding and Serum Starvation:

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Allow cells to adhere overnight.

-

The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours to reduce basal pSMAD2 levels.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a serum-free medium. A typical concentration range is 0.01 µM to 100 µM.[4]

-

Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

TGF-β Stimulation:

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Incubate on ice for 15-30 minutes with gentle agitation.

-

Centrifuge the plate at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) for analysis. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

ELISA Procedure:

-

Follow the specific instructions provided with the pSMAD2 ELISA kit. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add equal amounts of protein lysate to each well and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the pSMAD2 signal to the total protein concentration for each sample.

-

Alternatively, run a parallel ELISA for total SMAD2 to normalize the pSMAD2 signal.

-

Calculate the percentage of pSMAD2 inhibition for each this compound concentration relative to the TGF-β stimulated control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: pSMAD2 Western Blot

This protocol describes the detection and semi-quantitative analysis of pSMAD2 levels in cell lysates by Western blotting.

Materials:

-

Appropriate cell line and culture reagents

-

This compound

-

Recombinant Human TGF-β1 (carrier-free)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[13][14]

-

Primary antibodies: rabbit anti-phospho-SMAD2 (Ser465/467) and mouse or rabbit anti-total SMAD2.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture, Treatment, and Lysis:

-

Follow steps 1-4 as described in the ELISA protocol, using larger culture dishes (e.g., 6-well plates or 10 cm dishes) to obtain sufficient protein for Western blotting.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]

-

Incubate the membrane with the primary antibody against pSMAD2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To normalize the pSMAD2 signal, the membrane can be stripped of the bound antibodies and re-probed for total SMAD2 or a loading control like β-actin or GAPDH.

-

Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.

-

Wash the membrane thoroughly.

-

Repeat the immunoblotting procedure (steps 4 and 5) with the primary antibody for total SMAD2 or a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pSMAD2 band intensity to the total SMAD2 or loading control band intensity for each sample.

-

Calculate the percentage of pSMAD2 inhibition for each this compound concentration relative to the TGF-β stimulated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to visualize the dose-response relationship.

-

References

- 1. abcam.cn [abcam.cn]

- 2. mybiosource.com [mybiosource.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor this compound (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts [mdpi.com]

- 7. Effect of TGF-β1 Stimulation on the Smad Signal Transduction Pathway of Human Peritoneal Mesothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. FastScan⢠Phospho-SMAD2 (Ser465/467) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. raybiotech.com [raybiotech.com]

- 11. PathScan® Phospho-SMAD2 (Ser465/467) Sandwich ELISA Kit (#7348) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

Optimal Galunisertib Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Galunisertib (LY2157299), a selective inhibitor of the TGF-β receptor I (TGFβRI) kinase, in various cell culture experiments. The protocols outlined below are designed to assist in assessing the bioactivity of this compound and its effects on cell viability, migration, and signaling pathways.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the TGF-β receptor I (ALK5) kinase.[1] The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] In the context of cancer, TGF-β signaling can have a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages. This compound blocks the canonical TGF-β pathway by preventing the phosphorylation of SMAD2/3, thereby inhibiting the downstream signaling cascade.[1][3]

Data Presentation: this compound In Vitro Efficacy

The effective concentration of this compound can vary significantly depending on the cell line, the specific biological endpoint being measured, and the experimental conditions. The following tables summarize key quantitative data for this compound's in vitro activity.

Table 1: IC50 Values of this compound in Various Assays and Cell Lines

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| TGF-βRI Kinase Inhibition | TGF-βRI (ALK5) | 56 nM | [4] |

| TGF-βRI Kinase Inhibition | TGF-βRI (ALK5) | 172 nM | |

| ALK4 Kinase Inhibition | ALK4 (ACVR1B) | 77.7 nM | |

| TGF-βRII Kinase Inhibition | TGF-βRII | 2 µM | [1] |

| pSMAD2 Inhibition | NIH3T3 | 64 nM | [1][5] |

| pSMAD2 Inhibition | Mv1Lu | 176 nM | [1][5] |

| pSMAD2 Inhibition | 4T1-LP (murine breast cancer) | 1.77 µM | [1] |

| pSMAD2 Inhibition | EMT6-LM2 (murine breast cancer) | 0.89 µM | [1] |

| Cell Proliferation | NIH3T3 (TGF-β1 induced) | 396 nM | [1][5] |

| Luciferase Reporter Assay | HEK293 (SMAD2/3) | 221 nM | [1] |

| Luciferase Reporter Assay | Mv1Lu (p3TP-Lux) | 251 nM | [1][5] |

Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve for calculating the IC50 value.

Materials:

-

This compound

-

Target cells

-

Complete cell culture medium

-

Serum-free medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free or complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.[6]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Protocol 2: Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on collective cell migration.

Materials:

-

Target cells

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or cell culture inserts

-

Complete and serum-free medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

-

Creating the Wound:

-

Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[7]

-

Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.

-

Wash the wells with PBS to remove detached cells.

-

-

This compound Treatment:

-

Add fresh medium (typically serum-free or low-serum to minimize proliferation) containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Compare the migration rate between this compound-treated and control groups.

-

Workflow for Wound Healing Assay

Caption: Workflow for assessing cell migration using the wound healing assay with this compound.

Protocol 3: Cell Invasion Assessment (Matrigel Invasion Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Target cells

-

Transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free and complete medium

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating Inserts:

-

Cell Seeding and Treatment:

-

Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cells (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.[9]

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[9]

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours, depending on the cell line's invasive potential.[9]

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.[9]

-

Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 10-20 minutes.[9]

-

Wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Count the number of invaded cells in several random fields of view under a microscope.

-

Calculate the average number of invaded cells per field and compare the different treatment groups.

-

Workflow for Matrigel Invasion Assay

Caption: Workflow for the Matrigel invasion assay to assess the effect of this compound.

Protocol 4: Inhibition of TGF-β Signaling (Western Blot for pSMAD2)

This protocol is used to confirm that this compound is inhibiting its target by measuring the phosphorylation of SMAD2, a key downstream effector of TGFβRI.

Materials:

-

Target cells

-

6-well plates

-

This compound

-

Recombinant human TGF-β1 (optional, as a positive control for pathway activation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSMAD2, anti-SMAD2/3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.

-

(Optional) Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.[2] A non-stimulated control should also be included.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Collect lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSMAD2 and a loading control (e.g., GAPDH) overnight at 4°C. It is also recommended to probe for total SMAD2/3 to assess changes in total protein levels.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the pSMAD2 signal to the total SMAD2/3 or loading control signal.

-

Compare the levels of pSMAD2 in this compound-treated cells to the control cells to determine the extent of signaling inhibition.

-

TGF-β Signaling Pathway and this compound's Mechanism of Action

Caption: this compound inhibits TGF-β signaling by blocking the kinase activity of TGF-βRI (ALK5), preventing SMAD2/3 phosphorylation.

Conclusion and Recommendations

The optimal concentration of this compound is highly dependent on the specific cell type and the biological question being addressed.

-

For signaling inhibition studies (pSMAD2): Concentrations in the range of 50 nM to 500 nM are often sufficient to see a significant reduction in SMAD2 phosphorylation.

-

For functional assays (migration, invasion, proliferation): Higher concentrations, typically in the range of 0.1 µM to 10 µM , are often required to observe a clear phenotypic effect.[2]

-

For cytotoxicity: this compound generally shows low cytotoxicity at concentrations effective for signaling and migration inhibition. Significant effects on cell viability, if any, are often observed at much higher concentrations (>10 µM).

It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration of this compound for your specific research needs. Always include appropriate vehicle controls in your experiments.

References

- 1. Preclinical assessment of this compound (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of TGF-beta signalling inhibition with this compound (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of this compound (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. researchgate.net [researchgate.net]

- 9. snapcyte.com [snapcyte.com]

Application Notes: Galunisertib (LY2157299) Dosing for In Vivo Mouse Models

Introduction

Galunisertib (also known as LY2157299 monohydrate) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[1][2] By inhibiting the kinase activity of TGF-βRI (also known as ALK5), this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.[1][3] This pathway is a critical driver of tumor progression, involved in processes such as cell proliferation, invasion, metastasis, and immune suppression.[2][4] These notes provide a summary of dosing regimens and detailed protocols for the use of this compound in preclinical murine cancer models.

Mechanism of Action: TGF-β Signaling Inhibition